molecular formula C8H17NO B1468013 1-[(Ethylamino)methyl]cyclopentan-1-ol CAS No. 1343174-67-3

1-[(Ethylamino)methyl]cyclopentan-1-ol

Cat. No.: B1468013
CAS No.: 1343174-67-3
M. Wt: 143.23 g/mol
InChI Key: CBNHUBQWLUUADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Ethylamino)methyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(ethylaminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-9-7-8(10)5-3-4-6-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNHUBQWLUUADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(Ethylamino)methyl]cyclopentan-1-ol, identified by its CAS number 1343174-67-3, is a cyclopentanol derivative with potential pharmacological implications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanol backbone with an ethylamino side chain. Its structure can be represented as follows:

C7H15NO\text{C}_7\text{H}_{15}\text{NO}

This configuration suggests potential interactions with various biological targets due to the presence of both hydrophobic and hydrophilic regions.

Biological Activities

Research indicates that cyclopentanol derivatives can exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, potentially useful in treating infections.
  • Anti-inflammatory Effects : There is evidence that cyclopentanol derivatives can modulate inflammatory responses.
  • Cytotoxicity : Preliminary data indicate potential cytotoxic effects against cancer cell lines, although specific studies on this compound are lacking.

Case Studies and Experimental Data

  • Cytotoxicity Studies : In vitro studies on structurally related compounds have shown varying degrees of cytotoxicity against human tumor cell lines. For example, certain derivatives were found to be 2-18 times more effective than standard chemotherapeutics in inhibiting cell growth .
  • Antimicrobial Testing : A study involving cyclopentanol derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
  • In Vivo Studies : Although direct studies on this compound are sparse, related compounds have been tested in animal models, demonstrating anti-inflammatory effects and reduced tumor growth rates .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
CytotoxicityCyclopentanol derivatives2-18 fold increase in cytotoxicity
AntimicrobialSimilar cyclopentanolSignificant inhibition of bacterial growth
Anti-inflammatoryVarious derivativesReduction in inflammatory markers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Ethylamino)methyl]cyclopentan-1-ol
Reactant of Route 2
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1-[(Ethylamino)methyl]cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.